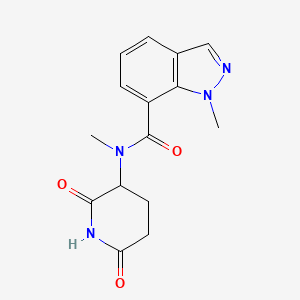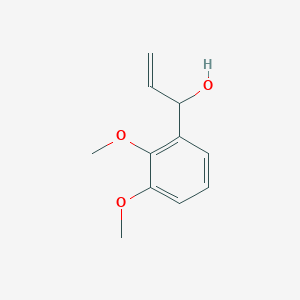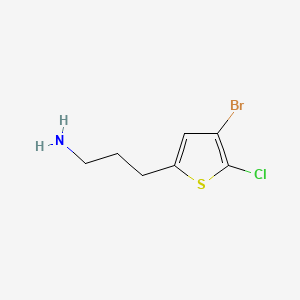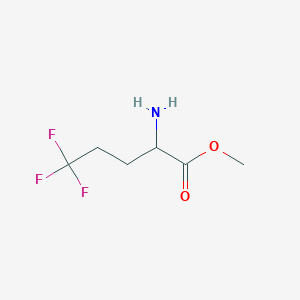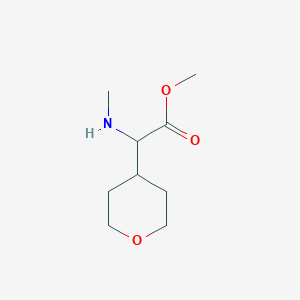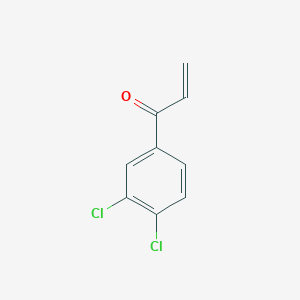![molecular formula C17H18O4 B13543341 3-[4-(Benzyloxy)-2-methoxyphenyl]propanoicacid](/img/structure/B13543341.png)
3-[4-(Benzyloxy)-2-methoxyphenyl]propanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ACETAMIDO-3-(4-BENZYLOXY-3-METHYLPHENYL)PROPANOIC ACID , is a chemical compound with the following properties:
Chemical Formula: CHNO
Molecular Weight: 327.37 g/mol
CAS Number: 1956311-02-6
Vorbereitungsmethoden
Synthetic Routes: The synthetic route to prepare this compound involves several steps. One common method is the esterification of methyl 3-[4-(benzyloxy)-3-methoxyphenyl]propenoate followed by hydrolysis to obtain the desired acid form . The detailed reaction conditions and intermediates would need further investigation.
Industrial Production: Industrial-scale production methods for this compound may vary depending on the specific application and market demand. research and development in this area are essential for optimizing yield, cost-effectiveness, and safety.
Analyse Chemischer Reaktionen
Reactions: 3-[4-(Benzyloxy)-2-methoxyphenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the benzene ring can be replaced.
Esterification: Formation of esters with appropriate reagents.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are commonly used reducing agents.
Substitution: Various halogens (e.g., Br, Cl) can be used.
Esterification: Reacting with alcohols in the presence of acid catalysts.
Major Products: The major products depend on the specific reaction and conditions. For example, reduction may yield the corresponding alcohol, while oxidation could lead to carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-[4-(Benzyloxy)-2-methoxyphenyl]propanoic acid finds applications in:
Medicine: It might have pharmaceutical potential due to its structural features.
Chemistry: As a building block in organic synthesis.
Industry: Used in the production of other compounds.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Vergleich Mit ähnlichen Verbindungen
could highlight its uniqueness.
Eigenschaften
Molekularformel |
C17H18O4 |
|---|---|
Molekulargewicht |
286.32 g/mol |
IUPAC-Name |
3-(2-methoxy-4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H18O4/c1-20-16-11-15(9-7-14(16)8-10-17(18)19)21-12-13-5-3-2-4-6-13/h2-7,9,11H,8,10,12H2,1H3,(H,18,19) |
InChI-Schlüssel |
QHBGSBRDTQJKSC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=C2)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


